3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one
Description
This compound is a fluorinated enone derivative featuring a furyl-phenylprop-2-en-1-one scaffold substituted with two trifluoromethyl groups at the 3,5-positions of the phenyl ring. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX for refinement and ORTEP for visualization .
Properties
IUPAC Name |
(E)-3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F6O2/c22-20(23,24)15-10-14(11-16(12-15)21(25,26)27)19-9-7-17(29-19)6-8-18(28)13-4-2-1-3-5-13/h1-12H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHNXKSJAWPCFD-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di(trifluoromethyl)benzaldehyde, 2-furylboronic acid, and phenylacetylene.
Reaction Conditions: The key reactions include a Suzuki coupling reaction between 3,5-di(trifluoromethyl)benzaldehyde and 2-furylboronic acid, followed by a Sonogashira coupling reaction with phenylacetylene.
Catalysts and Reagents: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used in these reactions.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
The compound 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one is a complex organic molecule with significant potential in various scientific applications. This article will explore its applications across different fields, particularly in medicinal chemistry, materials science, and agricultural chemistry, while providing comprehensive data tables and case studies.
Structure and Composition
The molecular formula of the compound is , characterized by a furan ring, a phenyl group, and two trifluoromethyl groups. The presence of these functional groups contributes to its unique properties, such as increased lipophilicity and potential biological activity.
Medicinal Chemistry
The compound exhibits promising pharmacological properties, particularly as an anti-cancer agent. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of phenylprop-2-en-1-one exhibited cytotoxic effects against several cancer cell lines. The incorporation of trifluoromethyl groups enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability .
Materials Science
Due to its unique electronic properties, the compound can be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl groups contribute to improved thermal stability and electron transport properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electron Mobility | Enhanced due to CF3 |
| Application | OLEDs, OPVs |
Agricultural Chemistry
The compound may also have applications in agrochemicals as a potential pesticide or herbicide. Its structure allows for the modification of biological activity against pests while minimizing toxicity to non-target organisms.
Case Study: Pesticidal Activity
Research into similar compounds has shown that those containing trifluoromethyl groups exhibit increased potency against a variety of agricultural pests. This suggests that 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one could be developed into a novel agrochemical product .
Mechanism of Action
The mechanism of action of 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The furan ring and phenylprop-2-en-1-one moiety contribute to the compound’s overall bioactivity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The closest structural analogue is (E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one (CAS 6184-85-6), which replaces trifluoromethyl groups with chlorine atoms. Key comparative data are summarized below:
Electronic and Reactivity Differences
- Trifluoromethyl (-CF₃) vs. Chlorine (-Cl): The -CF₃ substituents are stronger electron-withdrawing groups, reducing electron density on the aromatic ring and furan moiety. This enhances oxidative stability and resistance to nucleophilic attack compared to the dichloro analogue .
- Lipophilicity: The trifluoromethyl groups significantly increase logP values, improving membrane permeability and bioavailability, which is critical for pesticidal activity .
Biological Activity
The compound 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one (commonly referred to as a trifluoromethyl-substituted chalcone) has garnered attention in recent years due to its promising biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.30 g/mol. The presence of the trifluoromethyl group is significant for enhancing the pharmacological properties of this class of compounds.
Anticancer Properties
Recent studies have demonstrated that chalcones, including this specific compound, exhibit potent anticancer effects.
- Mechanism of Action : The compound has been shown to inhibit liver cancer cell growth by regulating the expression of HNF4α (Hepatocyte Nuclear Factor 4 Alpha), a transcription factor involved in cell proliferation and apoptosis. In vitro studies indicated that treatment with varying concentrations (1-10.8 µM) led to significant inhibition of HepG2 and Hep3B liver cancer cells, inducing apoptosis in a dose-dependent manner .
- In Vivo Studies : Animal models treated with the compound at a dosage of 5 mg/kg displayed inhibited tumor growth, reinforcing its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various bacterial strains.
- Inhibition of Drug-Resistant Bacteria : Research indicates that derivatives containing the trifluoromethyl group are effective against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In particular, compounds derived from this structure have shown minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus and E. faecalis .
- Comparative Efficacy : The effectiveness of these compounds often surpasses that of established antibiotics like vancomycin and daptomycin, making them strong candidates for further development in antimicrobial therapies .
Case Studies
Several case studies highlight the biological activity of this compound:
- Liver Cancer Study : A study focused on the effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide demonstrated significant inhibition of liver tumor growth through HNF4α modulation and STAT3 pathway inhibition .
- Antimicrobial Efficacy : Another investigation into pyrazole derivatives featuring the trifluoromethyl group revealed their potent activity against various bacterial strains, outperforming traditional antibiotics in laboratory settings .
Research Findings Summary Table
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach, including:
- Condensation reactions : A ketone or aldehyde intermediate reacts with a furan derivative under acidic conditions. For example, ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can be condensed with an amine-containing reagent in acetic acid under reflux (6 hours, 100–120°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from THF/petroleum ether mixtures is used to isolate the product .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (deviation <0.4% for C, H, N).
Basic: How can X-ray crystallography confirm the molecular structure?
Methodological Answer:
- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections at 100 K.
- Structure solution : Employ direct methods (e.g., SHELXT ) to phase the data, followed by refinement via SHELXL .
- Validation : Check for R-factor convergence (<0.05), residual electron density (<1 eÅ⁻³), and geometric parameters (bond lengths ±0.02 Å, angles ±2°). ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry.
Advanced: What non-classical hydrogen bonding patterns stabilize its crystal packing?
Methodological Answer:
Graph set analysis (as per Etter’s rules ) reveals:
- C–H···O/N interactions : For example, C(aryl)–H···O(carbonyl) distances of 3.146–3.487 Å contribute to layered supramolecular assemblies .
- π-π stacking : Trifluoromethylphenyl and phenyl rings exhibit face-to-face interactions (interplanar spacing ~3.5 Å) .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., 60% H···F interactions) using CrystalExplorer .
Advanced: How can DFT predict electronic properties?
Methodological Answer:
- Modeling : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to optimize geometry.
- Electron density analysis : Calculate Laplacian (∇²ρ) at bond critical points to assess covalent vs. ionic character .
- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity; electrostatic potential maps highlight electrophilic regions (e.g., α,β-unsaturated ketone) .
Basic: What spectroscopic techniques characterize its functional groups?
Methodological Answer:
- FT-IR : Confirm enone C=O stretch (~1670 cm⁻¹) and furan C–O–C (1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks via 2D experiments (HSQC, HMBC). For example, vinyl protons (δ 6.8–7.2 ppm, J = 16 Hz) and CF₃ groups (¹³C δ 121–124 ppm, q, J = 288 Hz) .
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 486.1 (calc. 486.08) confirms molecular weight .
Advanced: What is its potential mechanism in modulating biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to CETP (Cholesteryl Ester Transfer Protein). The trifluoromethyl groups enhance hydrophobic interactions with Leu152 and Phe263 residues .
- In vitro assays : Measure IC₅₀ in CETP inhibition (e.g., <10 nM) using fluorescence polarization .
- SAR analysis : Modify the furyl or phenyl moieties to optimize steric bulk and logP values (target: 3–5) .
Basic: How to assess its stability under storage conditions?
Methodological Answer:
- Thermal stability : TGA/DSC shows decomposition onset at ~220°C (N₂ atmosphere, 10°C/min) .
- Photostability : Expose to UV light (254 nm, 48 hours); monitor degradation via HPLC (retention time shifts indicate byproducts) .
- Storage : Recommend desiccated, amber vials at –20°C to prevent hydrolysis of the enone moiety .
Advanced: How does fluorination impact its supramolecular assembly?
Methodological Answer:
- XRD analysis : Fluorine atoms participate in C–F···H–C interactions (3.0–3.3 Å) and stabilize herringbone packing .
- Comparative studies : Replace CF₃ with CH₃; observe reduced melting point (ΔTm ~30°C) and altered solubility (logS decreases by 1.5 units) .
Basic: What are key considerations for scaling up synthesis?
Methodological Answer:
- Solvent selection : Replace THF with toluene for safer reflux conditions (BP 110°C) .
- Catalyst optimization : Screen Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) to improve yield (target >75%) .
- Safety : Monitor exotherms during trifluoromethylation (use jacketed reactors) .
Advanced: How to resolve contradictory bioactivity data across assays?
Methodological Answer:
- Troubleshooting :
- Assay conditions : Compare CETP inhibition in human vs. murine plasma (pH 7.4 vs. 7.2 alters IC₅₀ by 2-fold) .
- Metabolite interference : Use LC-MS/MS to identify N-oxide byproducts that may antagonize activity .
- Statistical validation : Apply ANOVA (p <0.05) to triplicate data; exclude outliers via Grubbs’ test .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
